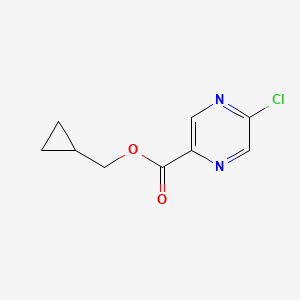
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate
Übersicht
Beschreibung
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is1S/C9H9ClN2O2/c10-8-4-11-7 (3-12-8)9 (13)14-5-6-1-2-6/h3-4,6H,1-2,5H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate has a predicted boiling point of 307.3±37.0 °C and a predicted density of 1.371±0.06 g/cm3 . Its pKa is predicted to be -4.74±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate has been explored for its role in the synthesis of structurally diverse pyrazole derivatives, with the Brönsted acid-mediated annulations demonstrating an efficient strategy for creating 1,3,5-trisubstituted pyrazoles (Xue et al., 2016). Additionally, its utilization in generating spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones has been documented, contributing significantly to the creation of complex chemical structures (Limbach et al., 2008).
Advances in Chemical Reactions
The compound is also pivotal in the development of new chemical reactions. For instance, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation highlights its role in modern synthetic methodologies (Machado et al., 2011). Furthermore, the substance aids in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, showcasing its versatility in producing structurally varied compounds (Achutha et al., 2017).
Application in Tuberculosis Research
Studies have shown that pyrazine derivatives, including compounds related to Cyclopropylmethyl 5-chloropyrazine-2-carboxylate, exhibit tuberculostatic activity, indicating potential applications in tuberculosis treatment (Foks et al., 1976).
Role in Supramolecular Chemistry
The compound has also been investigated in the realm of supramolecular chemistry. For example, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine derivatives, synthesized through cyclooligomerization involving chloropyrazine, exhibit intriguing hydrogen bond and metal-directed self-assembly properties (Kong et al., 2012).
Antimicrobial and Anti-inflammatory Applications
The compound has shown relevance in antimicrobial and anti-inflammatory research. Synthesized derivatives have demonstrated activity against Mycobacterium tuberculosis and other strains, indicating its importance in developing new antimycobacterial agents (Zítko et al., 2013). Additionally, imidazo[1,2-a]pyrazine-3-carboxylic esters and acids related to this compound have been evaluated for their anti-inflammatory and analgesic activities (Abignente et al., 1993).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
cyclopropylmethyl 5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-4-11-7(3-12-8)9(13)14-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSFAAVTNEKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 5-chloropyrazine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



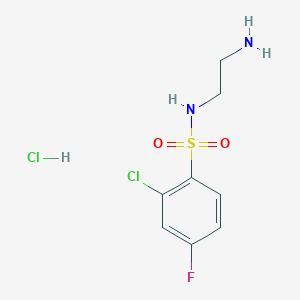
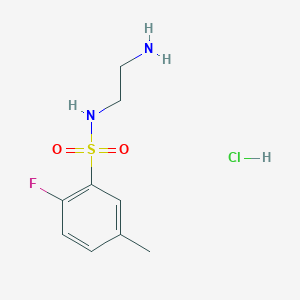
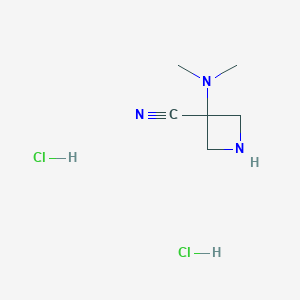
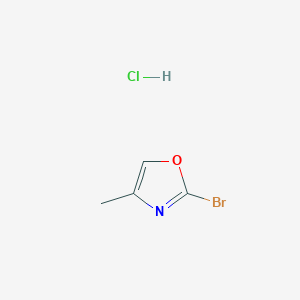
![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)
![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)
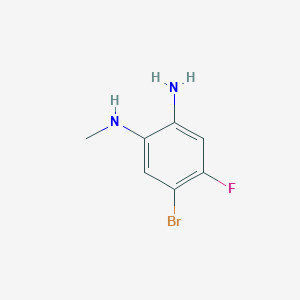
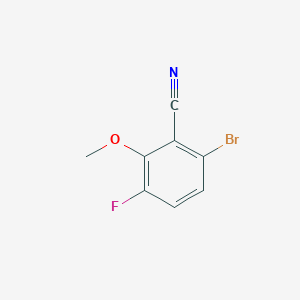
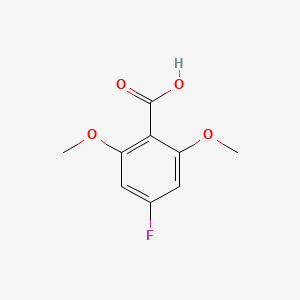
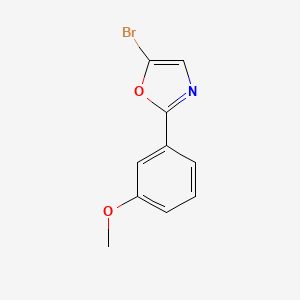
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
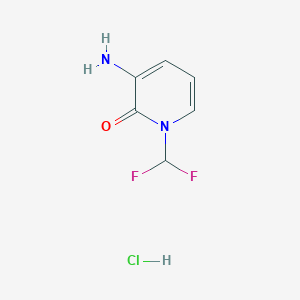
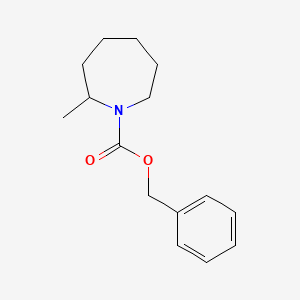
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)